methyl 1-[6-(2,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-5-ethyl-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-[6-(2,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-5-ethyl-1H-pyrazole-4-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[6-(2,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-5-ethyl-1H-pyrazole-4-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Pyrimidine Ring: This can be achieved through the reaction of appropriate precursors under controlled conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions.
Formation of the Pyrazole Ring: This step involves cyclization reactions to form the pyrazole ring.
Esterification: The final step involves esterification to introduce the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[6-(2,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-5-ethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Methyl 1-[6-(2,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-5-ethyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of methyl 1-[6-(2,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-5-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[6-(3,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-5-ethyl-1H-pyrazole-4-carboxylate
- Ethyl 1-[6-(2,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 1-[6-(2,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-5-ethyl-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C20H22N4O3 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
methyl 1-[6-(2,5-dimethylphenoxy)-2-methylpyrimidin-4-yl]-5-ethylpyrazole-4-carboxylate |
InChI |
InChI=1S/C20H22N4O3/c1-6-16-15(20(25)26-5)11-21-24(16)18-10-19(23-14(4)22-18)27-17-9-12(2)7-8-13(17)3/h7-11H,6H2,1-5H3 |
InChI Key |
AXDJBQPQCOJETD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NN1C2=CC(=NC(=N2)C)OC3=C(C=CC(=C3)C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.